molecular formula C4H13N3 B157565 [2-(Dimethylamino)ethyl]hydrazine CAS No. 1754-57-0

[2-(Dimethylamino)ethyl]hydrazine

Cat. No.: B157565
CAS No.: 1754-57-0
M. Wt: 103.17 g/mol
InChI Key: XXYDEJAJDOABCE-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)ethyl]hydrazine is a chemical compound with the molecular formula C4H13N3 and a molecular weight of 103.17 g/mol. It is also known by its IUPAC name, 2-hydrazinyl-N,N-dimethylethanamine. This compound is primarily used in scientific research and has applications in various fields such as medicine, pharmacology, and materials science.

Scientific Research Applications

[2-(Dimethylamino)ethyl]hydrazine has versatile applications in scientific research. In heterocyclic chemistry, it serves as a building block for the synthesis of various acyclic, carbocyclic, and heterocyclic derivatives. These derivatives have shown significant biological interest and are used in the development of new biologically active compounds for biomedical applications. Additionally, this compound is used in spectral analysis and other research fields, including medicine, pharmacology, and materials science.

Safety and Hazards

The safety data sheet for a similar compound, Ethanamine, N,N-dimethyl-, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Preparation Methods

The synthesis of [2-(Dimethylamino)ethyl]hydrazine involves several steps. One common method includes the reaction of N,N-dimethylacetamide with ammonia under suitable conditions to produce ethanamine . This intermediate is then reacted with sodium bromide to form a corresponding salt, which is further processed to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

[2-(Dimethylamino)ethyl]hydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

[2-(Dimethylamino)ethyl]hydrazine can be compared with other similar compounds such as Ethanamine, 2-chloro-N,N-dimethyl- and Ethanamine, 2,2-1,2-ethanediylbis(oxy)bisN,N-dimethyl- . While these compounds share structural similarities, this compound is unique due to its hydrazino group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various scientific research applications.

Properties

IUPAC Name

2-hydrazinyl-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13N3/c1-7(2)4-3-6-5/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYDEJAJDOABCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169981
Record name Ethanamine, 2-hydrazino-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1754-57-0
Record name 2-Hydrazinyl-N,N-dimethylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1754-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, 2-hydrazino-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-hydrazino-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylaminoethylhydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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